Cas no 134937-34-1 (1-(benzenesulfonyl)cyclopentane-1-carboxylic acid)

1-(benzenesulfonyl)cyclopentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-(Phenylsulfonyl)cyclopentanecarboxylic acid
- 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid
- 1-phenylsulfonylcyclopentanecarboxylic acid
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- MDL: MFCD00764656
計算された属性
- 精确分子量: 254.06100
じっけんとくせい
- PSA: 79.82000
- LogP: 2.93850
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25554-1.0g |
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |
134937-34-1 | 95.0% | 1.0g |
$614.0 | 2025-02-20 | |
Enamine | EN300-25554-10.0g |
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |
134937-34-1 | 95.0% | 10.0g |
$2638.0 | 2025-02-20 | |
Enamine | EN300-25554-0.05g |
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |
134937-34-1 | 95.0% | 0.05g |
$135.0 | 2025-02-20 | |
Enamine | EN300-25554-2.5g |
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |
134937-34-1 | 95.0% | 2.5g |
$1202.0 | 2025-02-20 | |
Enamine | EN300-25554-5.0g |
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |
134937-34-1 | 95.0% | 5.0g |
$1779.0 | 2025-02-20 | |
TRC | B536263-100mg |
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |
134937-34-1 | 100mg |
$ 250.00 | 2022-06-07 | ||
Chemenu | CM476775-250mg |
1-(PHENYLSULFONYL)CYCLOPENTANECARBOXYLIC ACID |
134937-34-1 | 95%+ | 250mg |
$288 | 2023-01-19 | |
TRC | B536263-10mg |
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid |
134937-34-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
Aaron | AR009IM7-1g |
1-(Phenylsulfonyl)cyclopentanecarboxylic acid |
134937-34-1 | 95% | 1g |
$870.00 | 2025-01-23 | |
1PlusChem | 1P009IDV-50mg |
1-(PHENYLSULFONYL)CYCLOPENTANECARBOXYLIC ACID |
134937-34-1 | 95% | 50mg |
$216.00 | 2025-02-25 |
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid 関連文献
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
10. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
1-(benzenesulfonyl)cyclopentane-1-carboxylic acidに関する追加情報
Introduction to 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid (CAS No. 134937-34-1)
1-(benzenesulfonyl)cyclopentane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 134937-34-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonylcarboxylic acids, a category known for its broad spectrum of biological activities and potential therapeutic applications. The structural motif of this molecule, featuring a cyclopentane ring conjugated with a benzenesulfonyl group and a carboxylic acid moiety, imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.
The benzenesulfonyl group is a key feature of this compound, contributing to its reactivity and interaction with biological targets. Sulfonyl groups are well-documented for their ability to modulate enzyme activity, receptor binding, and cellular signaling pathways. In particular, the presence of the cyclopentane ring enhances the molecule's rigidity and stability, which can be advantageous in designing pharmacophores that require precise spatial orientation. The combination of these structural elements makes 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the potential of 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid more efficiently. These techniques have been instrumental in predicting its interactions with various biological targets, including enzymes and receptors involved in disease pathways. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and proteases, which are critical targets in oncology and inflammatory diseases. The ability to computationally model these interactions has accelerated the drug discovery process, allowing for rapid screening of analogs with enhanced potency and selectivity.
In vitro studies have begun to unravel the mechanistic aspects of 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid, providing insights into its pharmacological profile. Initial experiments have demonstrated its ability to bind to specific protein targets with high affinity, suggesting potential therapeutic benefits. Additionally, the compound's solubility and metabolic stability have been evaluated, which are crucial factors for its suitability as a drug candidate. These properties are influenced by the balance between hydrophilic and hydrophobic regions within the molecule, as well as the electronic distribution around the sulfonyl and carboxylic acid groups.
The synthesis of 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid presents both challenges and opportunities for chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been particularly useful in constructing complex molecular frameworks efficiently. These advancements not only reduce production costs but also allow for greater flexibility in modifying the structure for improved pharmacological outcomes.
As research progresses, the potential applications of 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid are likely to expand beyond initial discoveries. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists are essential for fully harnessing its therapeutic potential. By integrating experimental data with computational modeling, researchers can design more targeted analogs that address specific disease mechanisms. This interdisciplinary approach is critical for translating laboratory findings into viable drug candidates that meet stringent regulatory requirements.
The safety profile of 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid is another important consideration in its development as a pharmaceutical agent. Preclinical studies are necessary to assess its toxicity, pharmacokinetics, and potential side effects before human trials can begin. These studies provide essential data on how the compound behaves within living systems, helping to identify any risks associated with its use. By adhering to rigorous safety protocols, researchers can ensure that promising compounds like 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid are developed responsibly.
The future direction of research on 1-(benzenesulfonyl)cyclopentane-1-carboxylic acid is likely to be shaped by emerging trends in drug discovery and personalized medicine. Advances in genomics and proteomics have enabled more precise targeting of disease-specific pathways, which could benefit from compounds like this one. Additionally, the growing emphasis on sustainable chemistry may influence synthetic strategies used in its production. By adopting greener alternatives and optimizing reaction conditions for minimal waste generation, researchers can contribute to more environmentally friendly pharmaceutical development.
In conclusion,1-(benzenesulfonyl)cyclopentane-1-carboxylic acid (CAS No. 134937-34-1) represents a significant area of interest in medicinal chemistry due to its unique structural features and potential biological activities. The combination of computational tools,benzenesulfonyl,and cyclopentane based scaffolds offers a rich foundation for designing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies,this compound holds promise for addressing unmet medical needs across various therapeutic areas.
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